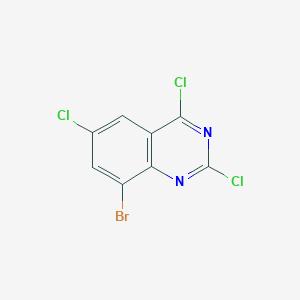
8-Bromo-2,4,6-trichloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2,4,6-trichloroquinazoline is a quinazoline derivative known for its unique chemical structure and properties Quinazoline derivatives are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Méthodes De Préparation
The synthesis of 8-Bromo-2,4,6-trichloroquinazoline can be achieved through several methods. One common approach involves the cyclocondensation reaction of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trichloroaniline with bromine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
8-Bromo-2,4,6-trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leading to the formation of more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Bromo-2,4,6-trichloroquinazoline has found applications in various scientific research fields:
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their potential therapeutic effects, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of optoelectronic materials, including organic light-emitting diodes (OLEDs) and sensors.
Mécanisme D'action
The mechanism of action of 8-Bromo-2,4,6-trichloroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
8-Bromo-2,4,6-trichloroquinazoline can be compared with other quinazoline derivatives such as:
8-Bromo-2,4-dichloroquinazoline: Similar in structure but with one less chlorine atom, leading to differences in reactivity and biological activity.
6-Bromoquinazoline derivatives: These compounds have variations in the position of the bromine atom, affecting their chemical and biological properties.
Propriétés
Formule moléculaire |
C8H2BrCl3N2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
8-bromo-2,4,6-trichloroquinazoline |
InChI |
InChI=1S/C8H2BrCl3N2/c9-5-2-3(10)1-4-6(5)13-8(12)14-7(4)11/h1-2H |
Clé InChI |
FFJXNEBOEYIRPY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055959.png)
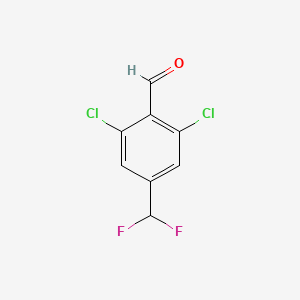
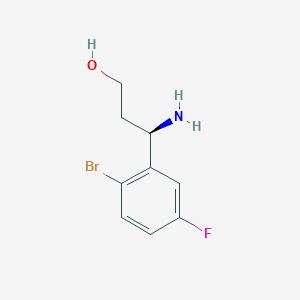
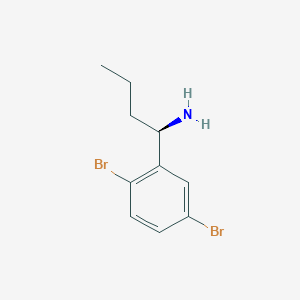
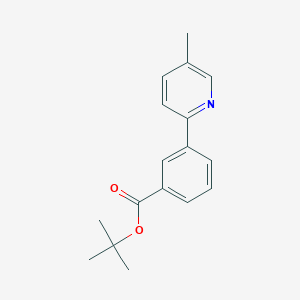

![1-Amino-1-[4-(trifluoromethyl)phenyl]acetone](/img/structure/B13055992.png)
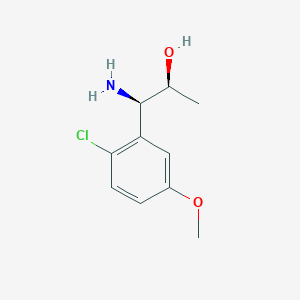
![1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride](/img/structure/B13056001.png)
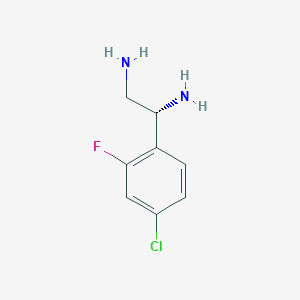
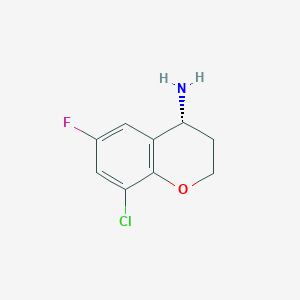
![3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
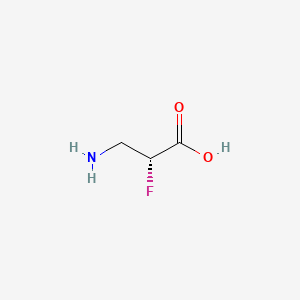
![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)
